![molecular formula C7H16NO4P B14149299 Diethyl P-[(formylmethylamino)methyl]phosphonate CAS No. 124456-20-8](/img/structure/B14149299.png)
Diethyl P-[(formylmethylamino)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl P-[(formylmethylamino)methyl]phosphonate is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl P-[(formylmethylamino)methyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate formylmethylamino derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide under controlled conditions to form the desired phosphonate . The reaction is usually carried out in the presence of a base, such as triethylamine, and requires careful temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of catalysts, such as palladium or copper, can further enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl P-[(formylmethylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl P-[(formylmethylamino)methyl]phosphonate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Diethyl P-[(formylmethylamino)methyl]phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt biochemical pathways, leading to various biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl cyanomethylphosphonate: Similar in structure but contains a cyanomethyl group instead of a formylmethylamino group.
Diethyl methylphosphonate: Lacks the formylmethylamino group, making it less reactive in certain biochemical pathways.
Uniqueness
Diethyl P-[(formylmethylamino)methyl]phosphonate is unique due to its formylmethylamino group, which imparts distinct reactivity and biological activity. This structural feature allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds cannot .
Propriétés
Numéro CAS |
124456-20-8 |
|---|---|
Formule moléculaire |
C7H16NO4P |
Poids moléculaire |
209.18 g/mol |
Nom IUPAC |
N-(diethoxyphosphorylmethyl)-N-methylformamide |
InChI |
InChI=1S/C7H16NO4P/c1-4-11-13(10,12-5-2)7-8(3)6-9/h6H,4-5,7H2,1-3H3 |
Clé InChI |
XMBKSKKTNLDUFX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CN(C)C=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



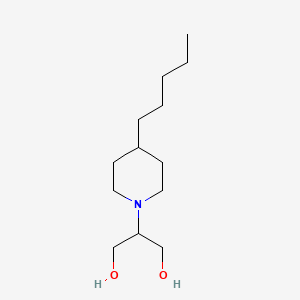
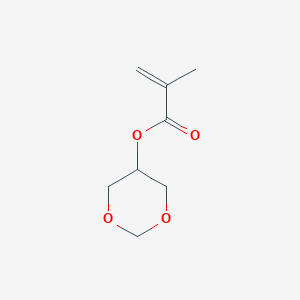
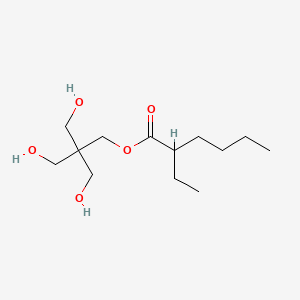
![ethyl N-[2,2,2-trichloro-1-(3-chloro-N-hydroxyanilino)ethyl]carbamate](/img/structure/B14149262.png)
![Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14149269.png)
![2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene](/img/structure/B14149274.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14149280.png)
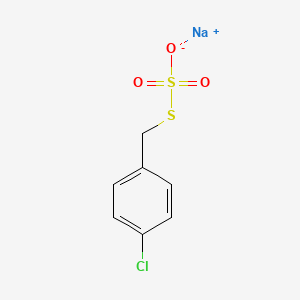
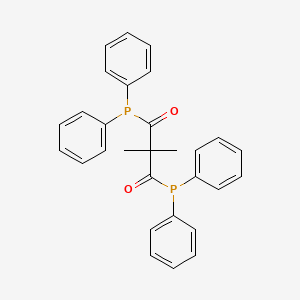
![N'-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B14149301.png)
![N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide](/img/structure/B14149302.png)
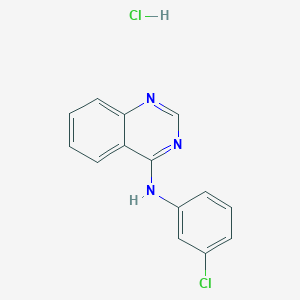
![N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]-4-propan-2-ylbenzamide](/img/structure/B14149309.png)
